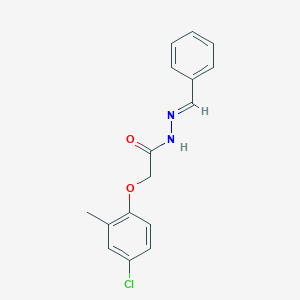
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH is a hydrazone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide exerts its biological activities through the inhibition of enzymes such as acetylcholinesterase, tyrosinase, and β-glucuronidase. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and β-glucuronidase. In addition, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is its potential as a multifunctional molecule. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biological activities, making it a useful tool for studying different biological processes. However, one of the limitations of using N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. One potential direction is the development of more efficient synthesis methods for N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. Another potential direction is the study of the structure-activity relationship of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide to identify more potent derivatives. In addition, the use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide as a fluorescent probe for the detection of metal ions is an area that requires further investigation. Finally, the potential use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in the treatment of Alzheimer's disease and Parkinson's disease is an area that requires further investigation.
Conclusion
In conclusion, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been synthesized using different methods and has been extensively studied for its potential biological activities. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects and has potential as a multifunctional molecule. However, the use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in lab experiments is limited by its low solubility in water. There are several future directions for the study of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide, including the development of more efficient synthesis methods, the study of the structure-activity relationship, and the potential use of N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide in the treatment of Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide can be synthesized using different methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The resulting compound is then reacted with benzaldehyde to form N-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide. Other methods include the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine hydrate followed by the reaction with benzaldehyde.
Aplicaciones Científicas De Investigación
N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields. It has been studied as a potential anticancer agent, antifungal agent, and antimicrobial agent. N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N'-benzylidene-2-(4-chloro-2-methylphenoxy)acetohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C16H15ClN2O2 |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-9-14(17)7-8-15(12)21-11-16(20)19-18-10-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clave InChI |
IHIVATLPKMLSFQ-VCHYOVAHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

